Dimethyl 12-oxotricosanedioate
Description
Dimethyl 12-oxotricosanedioate is a long-chain dicarboxylic acid ester featuring a 23-carbon backbone with a ketone group at position 12 and methyl ester termini. Key characteristics include:
- Molecular formula: Likely C25H44O5 (inferred from analogs like methyl 12-oxooctadecanoate, C19H36O3 ).
- Functional groups: Two methyl esters (hydrophobic) and a central ketone (polar, reactive).
- Applications: Potential use in polymer synthesis, surfactants, or pharmaceutical intermediates due to its reactive oxo group .
Properties
CAS No. |
102934-61-2 |
|---|---|
Molecular Formula |
C25H46O5 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
dimethyl 12-oxotricosanedioate |
InChI |
InChI=1S/C25H46O5/c1-29-24(27)21-17-13-9-5-3-7-11-15-19-23(26)20-16-12-8-4-6-10-14-18-22-25(28)30-2/h3-22H2,1-2H3 |
InChI Key |
BCYRKRVDJLVEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 12-oxotricosanedioate typically involves the esterification of 12-oxotricosanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 12-oxotricosanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Dimethyl 12-oxotricosanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 12-oxotricosanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 12-oxotricosanedioic acid, which may interact with enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations :
- Chain Length : Longer chains (e.g., 23 vs. 12 carbons) increase hydrophobicity and melting/boiling points.
- Functional Groups: Ketone vs. Hydroxyl: The oxo group in this compound reduces polarity compared to hydroxylated analogs (e.g., methyl 12-hydroxystearate ), impacting solubility in polar solvents. Ester vs. Ethoxy: Methyl esters (this compound) are less polar than ethoxy-carboxylic acid derivatives (e.g., 12-ethoxy-12-oxododecanoic acid ).
Physical Properties
Table 2: Physical Property Comparison
Key Observations :
- Solubility: this compound’s low polarity limits solubility in water but enhances compatibility with nonpolar matrices (e.g., polymers).
- Thermal Stability : Longer saturated chains (23 carbons) confer higher thermal stability compared to shorter or unsaturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
